Vicryl

説明

Synthesis Analysis

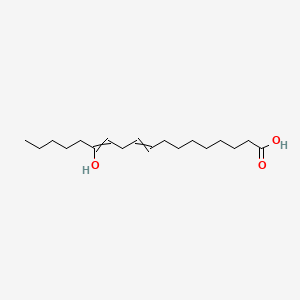

The synthesis of Vicryl involves the polymerization of glycolide and lactide in a specific ratio to form polyglactin 910. A noteworthy method in the synthesis of related compounds includes the stereocontrolled synthesis of vicinal diamines, which shares similarities with this compound's synthetic process. For instance, the stereocontrolled synthesis of vicinal diamines through organocatalytic asymmetric Mannich reactions of N-protected aminoacetaldehydes represents a significant advancement in the field, highlighting the complexity and precision required in such synthetic processes (Kano et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its co-polymeric nature, comprising glycolide and lactide units. This structure contributes to its biodegradability and absorption in the body. The study of vic-dioxime ligands and their metal complexes, while not directly related to this compound, provides insight into the complexity of designing molecules with specific properties and reactivities (Kilic et al., 2006).

Chemical Reactions and Properties

This compound's chemical properties allow it to undergo hydrolysis, leading to its absorption and eventual biodegradation within the body. The polymer's design enables controlled degradation, which is critical for its use in medical applications. The hydrolysis mechanism is akin to the reactions observed in the synthesis of polyfunctionalized pyrroles, which undergo cyclocondensation reactions guided by specific catalysts (Guchhait et al., 2018).

Physical Properties Analysis

This compound's physical properties, including its strength and handling characteristics, make it suitable for surgical applications. Its controlled absorption by slow depolymerization and dissolution in the body without causing significant tissue reaction has been confirmed in clinical settings (Reul, 1977). These properties are critical for ensuring that the suture material supports tissue healing and then safely degrades.

Chemical Properties Analysis

The chemical properties of this compound, such as its biocompatibility and low antigenicity, stem from its unique molecular structure. Studies have shown that this compound sutures elicit minimal inflammatory response, further highlighting their suitability for medical use (Maurer & McDonald, 1985). The controlled degradation of this compound, leading to the formation of oligomers that are more easily absorbed by the surrounding tissues, is a testament to its well-designed chemical properties.

科学的研究の応用

頭蓋骨開頭術

ポリグリムプラス: は、吸収性抗菌縫合糸であり、頭蓋骨開頭術における創傷関連合併症の減少を示しています。 吸収性、組織への非刺激性、抗菌特性などの特性により、創傷治癒が促進され、縫合糸の除去は必要なく、これは痛みを伴う可能性があります .

腹部および整形外科手術

研究では、ポリグリムプラス縫合糸は、腹部および整形外科手術における創傷に関連する有害反応の発生率を低下させる可能性があることが示されています。 これは、感染リスクの高い手術や創傷治癒が重要な手術において特に有益です .

抗生物質を含まない抗菌性外科縫合糸

ポリグリム縫合糸は、抗生物質を含まない抗菌機能を提供するために、生体活性ガラス含有複合コーティングでコーティングされています。 これらのコーティングは、グラム陽性菌とグラム陰性菌の両方に抗菌効果を持つイオンを放出し、手術後の感染症を減らす可能性を強調しています .

生体活性ガラス含有複合コーティング

生体活性ガラス含有複合コーティングの開発は、ポリグリム縫合糸の大きな進歩を表しています。 これらのコーティングは、体液に浸漬した後、表面にヒドロキシル炭酸アパタイトを形成するように設計されており、これは生体活性と生物組織との統合能力を示しています .

組織再生誘導(GTR)および骨再生誘導(GBR)

ポリグリムは、その高分子特性により、GTRおよびGBRアプリケーションで使用されています。 これはバリア材料として機能し、上皮細胞の排除の原理に基づいて機能し、通常より速い上皮細胞よりも前に、歯根膜細胞および歯槽骨細胞が欠損部を再増殖することを可能にします .

日常的な医療手順における縫合糸材料

ポリグリムは、皮膚裂傷閉鎖や臓器移植など、日常的な医療手順で広く使用されています。 その人気は、優れた機械的特性、高い再現性、最小限の組織反応に起因しており、外科医にとって信頼できる選択肢となっています .

作用機序

Target of Action

Vicryl, also known as polyglactin 910, is a synthetic, absorbable, usually braided suture . It is primarily used for soft tissue approximation and ligation . The primary targets of this compound are the tissues that need to be approximated or ligated during surgical procedures .

Mode of Action

This compound sutures interact with their targets (tissues) by providing mechanical support and holding the tissue edges together to promote healing . The suture maintains its tensile strength for approximately two to three weeks in tissue . It is completely absorbed by acid hydrolysis within 8-10 weeks .

Biochemical Pathways

It is known that this compound is absorbed in the body through acid hydrolysis . This process involves the breaking down of the suture material by the action of water and body’s natural acids, leading to the eventual absorption and disappearance of the suture over time .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After being placed in tissue, this compound retains significant tensile strength for about two to three weeks . It is then gradually absorbed by the body through acid hydrolysis over a period of 8-10 weeks

Result of Action

The primary result of this compound’s action is the successful approximation and ligation of tissues during surgical procedures . By holding the tissue edges together, this compound sutures facilitate the natural healing process of the body. Over time, as the tissue heals, the suture is absorbed by the body, eliminating the need for suture removal .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound . This can lead to high reactivity to the contaminants, poor wound healing, and eventually infection . Therefore, the environment in which this compound is used plays a crucial role in its effectiveness and safety.

Safety and Hazards

While Vicryl is generally safe, its use is contraindicated in the closure of any cutaneous wound exposed to the air, as it draws moisture from the healing tissue to the skin and allows bacteria and irritants to migrate into the wound. This may lead to high reactivity to the contaminants, poor wound healing, and eventually infection .

特性

IUPAC Name |

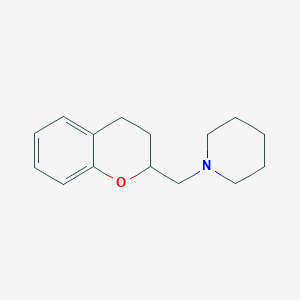

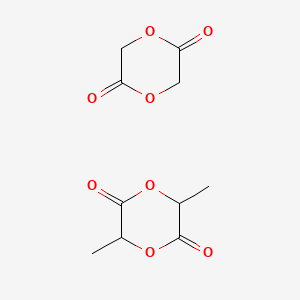

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKNASZPVZHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-50-7, 107131-72-6 | |

| Record name | Poly-(DL)-lactide-co-glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910517 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107760-14-5 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。